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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two key Salmonella enterica
serovar Kentucky sequence types (STs): the globally emerging, often multidrug-resistant
ST198, and the predominantly animal-associated ST152. Understanding the genomic
distinctions between these lineages is crucial for diagnostics, surveillance, and the
development of targeted interventions.

Core Genomic and Epidemiological Distinctions

Salmonella Kentucky is a polyphyletic serovar, with ST198 and ST152 representing two distinct
and genetically distant lineages.[1][2][3] Phylogenetic analyses have shown that these two STs
are more closely related to other Salmonella serovars than to each other.[1][4]

ST198 is frequently associated with human clinical cases of salmonellosis, particularly in
Northern Africa, Europe, and Southeast Asia.[1] A specific subclade, ST198-CIPR, is notable
for its resistance to ciprofloxacin and other antimicrobials.[5] Infections in North America with
ST198 have often been linked to international travel.[1] In contrast, ST152 is the most
prevalent sequence type found in poultry in the United States and is only sporadically
associated with human illness.[2][3][6]
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The following tables summarize key quantitative differences between S. Kentucky ST198 and

ST152 based on available genomic and phenotypic data.

ble 1: C LC] . | .

Feature

S. Kentucky ST198

S. Kentucky ST152

Primary Association

Human clinical cases,

international poultry[2][3][6]

U.S. poultry, cattle[1][2][3][6]

Prevalence in U.S. Humans

Accounts for the majority of S.
Kentucky infections[7][8][9]

Less frequently associated
with human illness[2][3][6]

Geographic Distribution

Global, with a notable
presence in Africa, Asia, and
Europe[5][10]

Predominantly North America,
particularly the U.S.[1][6]

Table 2: Antimicrobial Resi Profil

Antimicrobial Resistance

S. Kentucky ST198

S. Kentucky ST152

Fluoroquinolone Resistance

Common, especially in the
ST198-CIPR subclade due to
mutations in gyrA and parCJ[5]
[10][11]

Generally susceptible to

fluoroquinolones[2][3]

Multidrug Resistance (MDR)

Frequently MDR, often
associated with the presence
of Salmonella Genomic Island
1 (SGI-1)[10][12]

MDR is observed but less
consistently than in ST198[2]

Common Resistance Genes

aac(3)-1d, aadA7, blaTEM-1,
sull, tetA (associated with
SGI1-K)[5]

Resistance genes are more
variable and less consistently

reported.

Third-Generation

Cephalosporins

Resistance has been
reported[11]

Resistance has been

reported[2]

Table 3: Genomic Features
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Genomic Feature

S. Kentucky ST198

S. Kentucky ST152

Genetic Lineage

Forms a distinct genetic
lineage from ST152[2][3]

Forms a distinct genetic
lineage from ST198[2][3]

Lineage-Specific Genes

Possesses a unique repertoire
of lineage-specific genes, with
many encoding for metabolic

functions[13]

Possesses a unique repertoire
of lineage-specific genes, also
with a significant portion

related to metabolism[13]

Pan-genome

A comparative analysis of
three ST198 and four ST152
strains identified a pan-

genome of 5464 genes.[13]

A comparative analysis of
three ST198 and four ST152
strains identified a pan-

genome of 5464 genes.[13]

Metabolic Versatility

Exhibits significantly higher
respiratory activity and broader
metabolic versatility across
various substrates and stress
conditions.[13][14]

Shows a more limited
metabolic profile compared to
ST198.[13][14]

myo-inositol Catabolism

The canonical iol gene cluster
for myo-inositol catabolism is
conserved.[13][14]

The canonical iol gene cluster
is absent, though weak growth
on myo-inositol suggests an
alternative pathway may exist.
[13][14]

Experimental Protocols
Whole-Genome Sequencing and Comparative Genomic

Analysis

This protocol outlines a typical workflow for the comparative genomic analysis of S. Kentucky

ST198 and ST152 isolates.
o Bacterial Isolation and Culture:

o Isolate presumptive Salmonella colonies from samples (e.g., clinical swabs, food products,
environmental swabs) using selective agar such as Xylose Lysine Deoxycholate (XLD)
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agar.

o Subculture single colonies in a non-selective broth such as Brain Heart Infusion (BHI)
broth at 37°C for 18-24 hours.[15]

o DNA Extraction:

o Extract high-quality genomic DNA from the overnight culture using a commercial kit (e.g.,
DNeasy Blood & Tissue Kit, Qiagen) according to the manufacturer's instructions.[15][16]

o Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a
fluorometer (e.g., Qubit).[16]

 Library Preparation and Sequencing:

o Prepare sequencing libraries using a commercial kit (e.g., Nextera XT DNA Library Prep
Kit, lllumina) following the manufacturer's protocol.[16]

o Perform paired-end sequencing on an lllumina platform (e.g., MiSeq, NextSeq) to
generate short-read data.[15][16]

» Bioinformatic Analysis:

o Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim
low-quality bases and remove adapter sequences using software such as Trimmomatic.
[15][16]

o De Novo Assembly: Assemble the trimmed reads into contigs using an assembler like
SPAdes.[15]

o In Silico Typing: Determine the sequence type (ST) using Multi-Locus Sequence Typing
(MLST) tools.

o Antimicrobial Resistance (AMR) Gene Detection: Identify acquired AMR genes and
chromosomal mutations (e.g., in gyrA, parC) using databases like ResFinder and CARD.

o Virulence Factor Identification: Screen the genomes for known virulence factors using
databases such as the Virulence Factor Database (VFDB).[12]
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o Phylogenetic Analysis: Perform core genome single nucleotide polymorphism (SNP)
analysis to infer phylogenetic relationships between isolates. A suitable reference genome
(e.g., a well-characterized ST198 or ST152 strain) should be used for mapping.[1][2]

o Comparative Genomics: Identify lineage-specific genes and genomic regions (e.g.,
genomic islands like SGI-1) by comparing the genomes of ST198 and ST152 isolates.

Visualizations
Logical Workflow for Comparative Genomics

Comparative Genomics Workflow for S. Kentucky ST198 vs. ST152
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Caption: A flowchart illustrating the key steps in the comparative genomic analysis of S.
Kentucky isolates.

Antimicrobial Resistance Acquisition in S. Kentucky
ST198
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Key AMR Mechanisms in S. Kentucky ST198
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Caption: A diagram showing the stepwise acquisition of key antimicrobial resistance
determinants in S. Kentucky ST198.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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